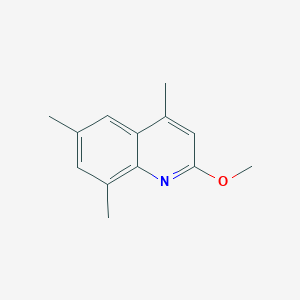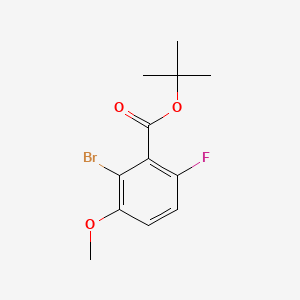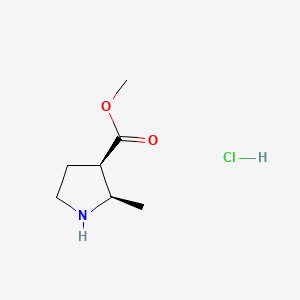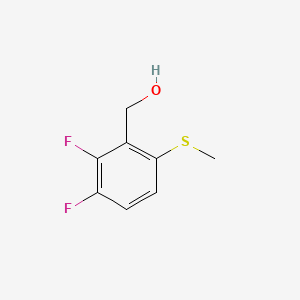
3-Fluoro-4-methoxy-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-methoxy-2-methylphenol is an organic compound with the molecular formula C8H9FO2 It is a substituted phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorine atom on a suitable precursor, such as 3-fluoro-4-nitro-2-methylphenol, followed by reduction of the nitro group to an amino group and subsequent methylation to introduce the methoxy group .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation , methylation , and reduction reactions, followed by purification techniques like distillation and crystallization .
化学反应分析
Types of Reactions
3-Fluoro-4-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursors can be reduced to an amino group.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
3-Fluoro-4-methoxy-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
作用机制
The mechanism of action of 3-Fluoro-4-methoxy-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. The methoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but lacks the methoxy group.
2-Methoxy-4-methylphenol: Similar structure but lacks the fluorine atom.
3-Fluoro-2-methylphenol: Similar structure but lacks the methoxy group
Uniqueness
3-Fluoro-4-methoxy-2-methylphenol is unique due to the combination of the fluorine, methoxy, and methyl groups on the phenol ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H9FO2 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC 名称 |
3-fluoro-4-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4,10H,1-2H3 |
InChI 键 |
CKUZLXZRZLWZRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1F)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)





